molecular formula C18H17Cl2N3O3S B2920870 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-25-8

3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

Cat. No. B2920870
CAS RN: 478248-25-8
M. Wt: 426.31
InChI Key: XIONLTXEFYXNJS-UHFFFAOYSA-N
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Description

“3,4-dichloro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide” is a chemical compound with the molecular formula C18H17Cl2N3O3S . It has an average mass of 426.317 Da and a monoisotopic mass of 425.036774 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on derivatives of the compound, focusing on antimicrobial activities, has been significant. For example, a study by El‐Emary et al. (2002) details the synthesis of heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to compounds with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of a related compound showing moderate to talented antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antioxidant and Anticholinesterase Activity

The antioxidant and anticholinesterase activity of sulfonyl hydrazone and piperidine derivatives have also been explored. Karaman et al. (2016) synthesized novel series of these compounds, evaluated their antioxidant capacity and anticholinesterase activity, revealing that some derivatives exhibit significant activity in these areas (Karaman et al., 2016).

Catalysis and Synthesis

In catalysis, Crich and Smith (2001) demonstrated the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). This showcases the compound's potential application in synthetic chemistry for complex molecule synthesis.

Biological Evaluation and Anticancer Activity

Compounds derived from 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide have been evaluated for various biological activities. Bashandy et al. (2011) synthesized novel sulfones with hydrazide, 1,2-dihydropyridine, chromene derivatives, demonstrating potential anticancer activity (Bashandy et al., 2011).

properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c19-16-7-6-13(12-17(16)20)18(24)22-21-14-8-10-23(11-9-14)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONLTXEFYXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

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